5-(Cyclobutanecarbonyl)furan-2-carboxylic acid
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Overview
Description
5-(Cyclobutanecarbonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of furan, a heterocyclic aromatic organic compound, and features a cyclobutanecarbonyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutanecarbonyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Introduction of the Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group can be introduced via Friedel-Crafts acylation, where cyclobutanecarbonyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutanecarbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with additional functional groups.
Reduction: The carbonyl groups can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the cyclobutanecarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
Oxidation: Products may include furan-2,5-dicarboxylic acid or other oxidized derivatives.
Reduction: Products may include alcohols or other reduced forms of the compound.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
5-(Cyclobutanecarbonyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Cyclobutanecarbonyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutanecarbonyl group and the furan ring can participate in various molecular interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the cyclobutanecarbonyl group, making it less structurally complex.
Cyclobutanecarboxylic acid: Lacks the furan ring, resulting in different chemical properties and reactivity.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups on the furan ring, offering different reactivity and applications.
Uniqueness
5-(Cyclobutanecarbonyl)furan-2-carboxylic acid is unique due to the presence of both the cyclobutanecarbonyl group and the furan ring, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse reactivity and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H10O4 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-(cyclobutanecarbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-9(6-2-1-3-6)7-4-5-8(14-7)10(12)13/h4-6H,1-3H2,(H,12,13) |
InChI Key |
IPPVORKCKOPYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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